N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S2/c1-31-20-8-3-16(13-21(20)32-2)19-14-33-23(25-19)26-22(28)15-9-11-27(12-10-15)34(29,30)18-6-4-17(24)5-7-18/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYZZTCTQJRWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula: C23H20N2O3S
- IUPAC Name: this compound
- Key Functional Groups: Thiazole ring, piperidine, sulfonamide, and methoxy groups.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Methoxy Groups | Enhance lipophilicity and bioavailability |
| Sulfonamide Group | Potentially increases target binding affinity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition: The sulfonamide group may inhibit enzymes critical in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Modulation: The compound may bind to specific receptors, influencing cellular signaling pathways crucial for cell proliferation and survival.
- Antitumor Activity: Research indicates that thiazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells.
Case Studies and Research Findings
-
Antitumor Activity:
- A study demonstrated that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against breast cancer cells (IC50 = 1.61 ± 1.92 µg/mL) .
- Molecular dynamics simulations have indicated that these compounds interact with proteins involved in apoptosis, suggesting a mechanism for their antitumor effects .
- Anticonvulsant Properties:
- Antiviral Activity:
Table 2: Summary of Biological Activities
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of thiazole derivatives, including those similar to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, in combating viral infections. The 1,3,4-thiadiazole moiety has been specifically noted for its antiviral properties against various viral strains. For instance, derivatives containing this moiety have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.
Case Study: Anti-HIV Activity
In a study evaluating the anti-HIV activity of various 1,3,4-thiadiazole derivatives, compounds demonstrated significant inhibition of HIV replication in vitro. The structure-activity relationship (SAR) indicated that modifications to the aryl groups could enhance antiviral potency. Notably, electron-withdrawing groups on phenyl rings improved activity levels compared to unsubstituted derivatives .
Antimicrobial Applications
The antimicrobial properties of thiazole derivatives have been extensively studied, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Activity (MIC μg/mL) |
|---|---|---|
| D1 | Staphylococcus aureus | 8 |
| D2 | Escherichia coli | 16 |
| D3 | Candida albicans | 32 |
In one study, synthesized thiazole derivatives were evaluated for their antimicrobial efficacy using a turbidimetric method. Compounds D1 and D2 exhibited promising activity against common pathogens, suggesting their potential use in treating infections caused by resistant strains .
Anticancer Applications
The anticancer potential of compounds similar to this compound has gained attention due to their ability to induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent evaluation of thiazole-based compounds against cancer cell lines such as MCF7 (breast cancer), significant cytotoxicity was observed. The study utilized the Sulforhodamine B (SRB) assay to measure cell viability post-treatment with synthesized compounds.
Data Table: Cytotoxic Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D6 | MCF7 | 5.2 |
| D7 | HeLa | 7.8 |
| D8 | HCT116 | 6.5 |
Compounds D6 and D7 were identified as the most active against breast cancer cells, demonstrating the potential for further development into effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Thiazole Substitution | Piperidine Modification |
|---|---|---|---|---|---|
| N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide (Target) | 923367-63-9 | C₂₃H₂₄FN₃O₅S₂ | 505.6 | 3,4-dimethoxyphenyl | 4-fluorophenylsulfonyl |
| 1-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)piperidine-4-carboxamide (Analog 1) | 922454-14-6 | C₂₁H₁₉F₂N₃O₃S₂ | 463.5 | 4-fluorophenyl | 4-fluorophenylsulfonyl |
| N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide (Analog 2) | - | C₉H₁₇N₂O₃S | 233.3 | N/A | Ethanesulfonyl |
Key Observations:
Thiazole Substitution :
- The target compound features a 3,4-dimethoxyphenyl group , which introduces electron-donating methoxy substituents. This contrasts with Analog 1 , which has a single 4-fluorophenyl group (electron-withdrawing) .
- Methoxy groups may enhance solubility and π-π stacking interactions compared to fluorine.
Piperidine Modifications :
- Both the target compound and Analog 1 share a 4-fluorophenylsulfonyl group, suggesting shared roles in target binding (e.g., enzyme inhibition via sulfonyl interactions).
- Analog 2 uses a simpler ethanesulfonyl group, likely reducing steric hindrance but sacrificing selectivity .
Molecular Weight :
Functional Group Analysis
Sulfonyl Groups:
- Present in all analogs, sulfonyl groups are critical for hydrogen bonding and electrostatic interactions with target proteins. The 4-fluorophenylsulfonyl moiety in the target compound and Analog 1 may confer enhanced metabolic stability compared to aliphatic sulfonyl groups (e.g., Analog 2) .
Methoxy vs. Fluoro Substituents:
- 4-Fluorophenyl (Analog 1): Fluorine’s electronegativity may enhance binding to electron-deficient regions of targets (e.g., kinase ATP-binding sites) .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can intermediate purity be ensured?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of 3,4-dimethoxyphenyl thiourea derivatives with α-haloketones under reflux in ethanol or DMF .
- Step 2 : Introduction of the piperidine-4-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole intermediate and 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid .
- Purity Control : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product recrystallization from ethanol/water mixtures. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR : 1H and 13C NMR to verify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), sulfonyl group (δ 3.1–3.3 ppm for SO2), and piperidine ring protons (δ 1.5–2.8 ppm) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ calculated for C24H25FN2O5S2: 528.1127; observed: 528.1122) .
- IR : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1200 cm⁻¹ (sulfonyl S=O) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases, fluorogenic peptide cleavage for proteases) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Core Modifications : Synthesize analogs with variations in the dimethoxyphenyl (e.g., mono- or tri-methoxy), thiazole (e.g., oxazole replacement), or sulfonyl (e.g., 3-fluorophenyl vs. 4-fluorophenyl) groups .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen, hydrophobic packing of dimethoxyphenyl) .
- In Silico ADMET : Predict logP, CYP450 inhibition, and hERG liability using tools like SwissADME or Schrödinger QikProp .
Q. What strategies resolve contradictions in biological data across studies?
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show nonspecific binding .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Batch Reprodubility Checks : Re-synthesize compounds under strict anhydrous conditions to rule out hydrolytic byproducts .
Q. How can target identification be pursued for this compound?
- Chemical Proteomics : Employ affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates, followed by tryptic digest and LC-MS/MS .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in resistant vs. sensitive cell lines to identify genetic modifiers of activity .
- Thermal Shift Assays : Monitor protein thermal stability (DSF) in the presence of the compound to identify target proteins .
Q. What are the challenges in assessing in vivo efficacy, and how can they be mitigated?
- Bioavailability : Formulate as a nanoemulsion or cyclodextrin complex to enhance solubility .
- Dosing Regimen : Use pharmacokinetic studies (IV/PO administration in rodents) to determine t1/2 and AUC .
- Toxicity : Conduct histopathology and serum biochemistry (ALT, creatinine) after 28-day repeated dosing in rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
